(4-Bromo-2-methoxyphenyl)methanamine CAS 107264-09-5 chemical properties
(4-Bromo-2-methoxyphenyl)methanamine CAS 107264-09-5 chemical properties
An In-depth Technical Guide to (4-Bromo-2-methoxyphenyl)methanamine (CAS 107264-09-5)
Authored by: A Senior Application Scientist
Abstract
(4-Bromo-2-methoxyphenyl)methanamine, with CAS Registry Number 107264-09-5, is a substituted benzylamine that serves as a highly versatile building block in modern organic synthesis. Its unique trifunctional arrangement—a primary amine, a bromine atom, and a methoxy group on a phenyl ring—offers multiple reaction sites for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting.
Core Chemical and Physical Properties
(4-Bromo-2-methoxyphenyl)methanamine is a key intermediate whose physical properties are crucial for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods. The compound is typically a solid at room temperature and, like many substituted anilines and benzylamines, requires careful handling.
| Property | Value | Source(s) |
| CAS Number | 107264-09-5 (Note: Related structures may have similar CAS numbers) | - |
| Molecular Formula | C₈H₁₀BrNO | [1][2] |
| Molecular Weight | 216.07 g/mol | [1] |
| Appearance | Bright yellow crystalline powder (based on related compounds) | [3] |
| Purity | Commercially available at ≥95% | [1] |
| Solubility | Expected to be soluble in methanol and other polar organic solvents | [3] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances | [4] |
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, benzylic, and amine protons.
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Aromatic Protons (δ 6.8-7.5 ppm): Three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, influenced by the bromo, methoxy, and aminomethyl substituents.
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Benzylic Protons (-CH₂NH₂) (δ ~3.7-3.9 ppm): A singlet or a doublet (if coupled to NH₂ protons) integrating to 2H.
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Methoxy Protons (-OCH₃) (δ ~3.8 ppm): A sharp singlet integrating to 3H.
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Amine Protons (-NH₂) (δ ~1.5-2.5 ppm): A broad singlet integrating to 2H. The chemical shift can vary significantly with concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide key information about the carbon framework.
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Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected due to the asymmetrical substitution pattern. The carbon bearing the methoxy group (C-O) will be the most downfield, while the carbon bearing the bromine (C-Br) will also be significantly shifted.
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Methoxy Carbon (-OCH₃) (δ ~55-56 ppm): A single peak.
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Benzylic Carbon (-CH₂NH₂) (δ ~45-46 ppm): A single peak.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and isotopic pattern.
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Molecular Ion (M⁺): The spectrum will show two peaks of nearly equal intensity for the molecular ion at m/z 215 and 217, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation patterns would include the loss of the amine group or the benzylic fragment. Predicted collision cross-section values for the protonated molecule [M+H]⁺ are around 137.3 Ų.[2]
Synthesis and Reactivity
Synthetic Pathways
(4-Bromo-2-methoxyphenyl)methanamine is not typically synthesized in a single step but is derived from more readily available precursors. A logical and efficient synthetic route commences from 4-bromo-2-methoxybenzaldehyde. This approach leverages well-established reactions in organic chemistry.
Proposed Synthesis Workflow: Reductive Amination A highly effective method is the reductive amination of 4-bromo-2-methoxybenzaldehyde. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the target primary amine.
Caption: Reductive amination pathway for the synthesis of the target compound.
Experimental Protocol: Reductive Amination
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Imine Formation: Dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (7N, 5.0 eq) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.
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Reduction: Cool the mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
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Workup: After the reaction is complete, quench by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final amine.
Chemical Reactivity
The molecule's utility stems from its three distinct reactive sites, which can be addressed with high selectivity.
Caption: Key reactive sites and corresponding classes of chemical reactions.
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Primary Amine: As a nucleophile, the amine group readily participates in N-acylation with acid chlorides or anhydrides, N-alkylation with alkyl halides, and condensation with aldehydes or ketones to form Schiff bases.
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Aromatic Bromine: The bromine atom is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern drug discovery, allowing for the introduction of diverse substituents.[5]
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Aromatic Ring: The ring is activated by the electron-donating methoxy and aminomethyl groups, making it susceptible to further electrophilic aromatic substitution if desired, though reaction conditions must be carefully controlled to avoid side reactions.
Applications in Drug Discovery and Organic Synthesis
(4-Bromo-2-methoxyphenyl)methanamine is more than an intermediate; it is a strategic scaffold for building molecular diversity. The bromine atom provides a key point for diversification, crucial in structure-activity relationship (SAR) studies.
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Scaffold for Bioactive Molecules: The 2-methoxybenzylamine motif is present in various pharmacologically active compounds. The addition of a bromine atom at the 4-position provides a reliable synthetic handle to explore modifications that can enhance binding affinity, selectivity, or pharmacokinetic properties.
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Precursor to Heterocycles: The primary amine can be used as a key component in the synthesis of nitrogen-containing heterocycles, a class of compounds prevalent in medicinal chemistry.
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Linker Chemistry: In fields like proteomics and targeted drug delivery, this molecule can be elaborated into linkers that connect a payload (e.g., a drug) to a targeting moiety (e.g., an antibody).
The strategic value of related brominated methoxy-phenyl compounds is well-documented. For instance, 4-bromo-2-methoxyphenol is a starting material for a key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia.[6] This underscores the importance of this substitution pattern in the development of targeted cancer therapies.
Safety, Handling, and Storage
As a research chemical, (4-Bromo-2-methoxyphenyl)methanamine and its derivatives must be handled with appropriate caution. Safety data for structurally similar compounds provide a strong basis for a robust safety protocol.
Hazard Identification
Based on GHS classifications for related compounds, this chemical should be treated as hazardous.
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Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin irritation and serious eye damage. May cause respiratory irritation.
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Physical Hazards: May be corrosive to metals.[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7][8]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
First Aid Measures
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[8][10]
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for several minutes. Seek immediate medical attention.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7][9]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and dark place. Store locked up.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.
Conclusion
(4-Bromo-2-methoxyphenyl)methanamine is a valuable and versatile chemical intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its trifunctional nature provides a robust platform for creating novel compounds and exploring chemical space in drug discovery programs. A thorough understanding of its properties, reactivity, and safety protocols is paramount for its successful and safe application in the laboratory.
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